
3-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide is a chemical compound with the molecular formula C13H9ClFNO .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-chloro-N-(2-fluorophenyl)benzamide involved the reaction between maleic anhydride and aromatic amines, with consequent opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which, in turn, afforded the final compounds by reaction with thionyl chloride .Molecular Structure Analysis
The molecular structure of 3-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide can be analyzed based on its intermolecular interactions. The crystals were obtained via slow evaporation method with the alteration of solvents for crystallization . Weak Cl···Cl and C-H···F interactions play a vital role in the formation of different polymorphic modifications leading to the observation of conformational and packing polymorphs, respectively .Chemical Reactions Analysis
The chemical reactions involving 3-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide can be analyzed based on its intermolecular interactions. Weak Cl···Cl and C-H···F interactions play a vital role in the formation of different polymorphic modifications .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide include a molecular weight of 249.668 Da . Other properties such as density, boiling point, and melting point are not available in the retrieved sources .Applications De Recherche Scientifique
Synthesis and Antipathogenic Activity
A study by Limban et al. (2011) explored the synthesis of acylthioureas with various aryl substitutions, including 3-fluorophenyl. These compounds were tested for their antipathogenic activity, particularly against bacterial strains capable of forming biofilms such as Pseudomonas aeruginosa and Staphylococcus aureus. The study demonstrated the potential of these derivatives for developing novel antimicrobial agents with antibiofilm properties.
Molecular Structure and Antioxidant Activity
Research conducted by Demir et al. (2015) on a novel benzamide derivative analyzed its structure using X-ray diffraction, IR spectroscopy, and quantum chemical computation. This comprehensive study not only elucidated the molecular geometry but also investigated the compound's electronic properties and potential antioxidant activities through theoretical calculations.
Neuroleptic Activity
An investigation into benzamides as potential neuroleptics was carried out by Iwanami et al. (1981), focusing on the synthesis of various benzamide derivatives and their effects on apomorphine-induced stereotyped behavior in rats. This research highlighted the significant neuroleptic potential of certain benzamide compounds, suggesting their use in treating psychosis with minimal side effects.
Corrosion Inhibition
Mishra et al. (2018) conducted a study on the corrosion inhibition efficiency of N-Phenyl-benzamide derivatives on mild steel in acidic conditions. This study revealed how substituents on the benzamide derivatives influence their inhibition efficiency, providing insights into their application in corrosion protection.
Propriétés
IUPAC Name |
3-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-21-15(11-4-3-7-14(18)9-11)10-19-16(20)12-5-2-6-13(17)8-12/h2-9,15H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKWARWUTBQZQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=CC=C1)Cl)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

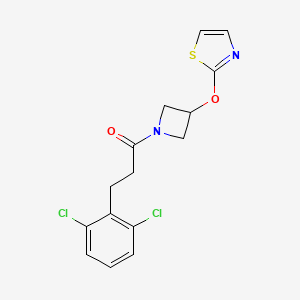
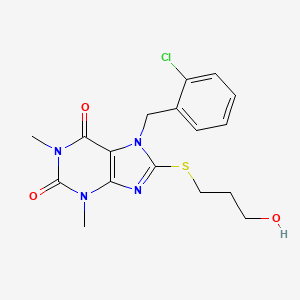
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2975065.png)
![1-ethyl-N-[3-(phenylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B2975067.png)


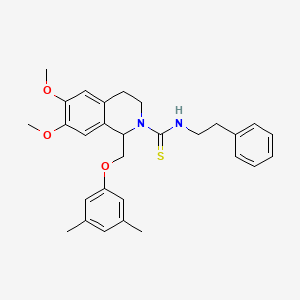
![Methyl 3-[(2-methylphenyl)amino]propanoate](/img/structure/B2975072.png)
![8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2975073.png)
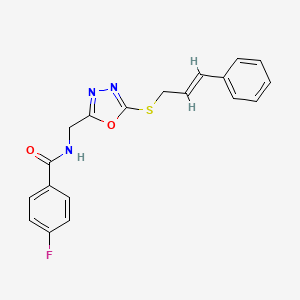
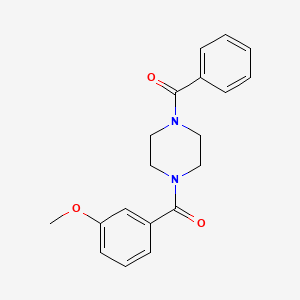
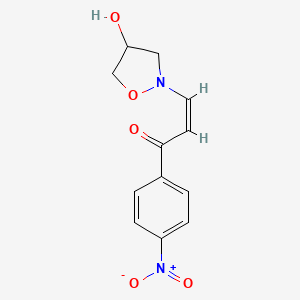
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2975079.png)
![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2975081.png)